2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanaminehydrochloride
2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanaminehydrochloride
Brand Name:
Vulcanchem
CAS No.:
177172-49-5
VCID:
VC0188565
InChI:
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
SMILES:
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Molecular Formula:
C18H23Cl2NO
Molecular Weight:
340.3 g/mol
2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanaminehydrochloride
CAS No.: 177172-49-5
Main Products
VCID: VC0188565
Molecular Formula: C18H23Cl2NO
Molecular Weight: 340.3 g/mol
CAS No. | 177172-49-5 |
---|---|
Product Name | 2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanaminehydrochloride |
Molecular Formula | C18H23Cl2NO |
Molecular Weight | 340.3 g/mol |
IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 |
Standard InChIKey | YJXUXANREVNZLH-PFEQFJNWSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OC)[NH2+]CCCC2=CC=CC=C2Cl.[Cl-] |
SMILES | CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl |
Canonical SMILES | CC(C1=CC(=CC=C1)OC)[NH2+]CCCC2=CC=CC=C2Cl.[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | (R)-N-(3-methoxy-alpha-phenylethyl)-3-(2'-chlorphenyl)-1-(propylamine hydrochloride) A568 compound KRN568 N-(2-chlorophenylpropyl)-1-(3-methoxyphenyl)ethylamine N-(3-(2-chlorophenyl)propyl)-R-alpha-methyl-3-methoxybenxylamine hydrochloride N-(3-methoxy-alpha-phenylethyl)-3-(2'-chlorphenyl)-1-propylamine NPS 568 NPS R-568 NPS-568 NPS-R-568 NPS-R568 R-568 R568 compound |
PubChem Compound | 158796 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume